Aluminum cesium sulfate

Vue d'ensemble

Description

Aluminum cesium sulfate is a useful research compound. Its molecular formula is AlCsO8S2 and its molecular weight is 352.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Introduction to Aluminum Cesium Sulfate

This compound, with the chemical formula AlCs(SO₄)₂ - 12H₂O, is a double sulfate compound that contains aluminum and cesium ions. This compound is notable for its unique properties stemming from the combination of these two elements, which allows it to have various applications across multiple fields, including water treatment, chemical synthesis, and material science.

Water Treatment

This compound is primarily used as a coagulant in water purification processes. It facilitates the aggregation of microscopic impurities into larger particles, which can then be easily removed from water. This property makes it particularly valuable in municipal water treatment facilities where safe drinking water is essential. The coagulation process involves:

- Addition to Water : When introduced to water, this compound neutralizes the charges on suspended particles.

- Clumping of Particles : This neutralization leads to the formation of larger aggregates that settle at the bottom or can be filtered out.

- Improvement of Water Quality : The end result is clearer and safer drinking water.

Chemical Industry

In the chemical industry, this compound serves as a source of both aluminum (Al³⁺) and cesium (Cs⁺) ions. These ions are crucial for various reactions and processes:

- Catalysis : It acts as a catalyst in certain chemical reactions, enhancing reaction rates and yields.

- Synthesis of Other Compounds : The compound can be used as a precursor for synthesizing other aluminum and cesium-based materials.

Material Science

The unique crystal structure of this compound makes it a subject of interest in material science research:

- Crystallography Studies : Its dodecahydrate form exhibits interesting crystallographic properties that can be studied to understand crystal formation processes.

- Potential Applications in Electronics : Due to its ionic composition, it may have applications in electronic materials, particularly in areas requiring specific ionic conductivity.

Biological Research

Research involving this compound has also focused on its interactions with biological systems:

- Toxicity Studies : Understanding its behavior in biological environments can provide insights into its potential toxicity or therapeutic uses.

- Vaccine Adjuvant Potential : Similar to other aluminum compounds, there is potential for this compound to be explored as an adjuvant in vaccines to enhance immune response.

Comparative Analysis with Other Double Sulfates

The following table compares this compound with other common double sulfates:

| Compound | Formula | Key Characteristics |

|---|---|---|

| Aluminum Potassium Sulfate | KAl(SO₄)₂·12H₂O | Widely used in water treatment; more soluble than AlCs(SO₄)₂. |

| Aluminum Sodium Sulfate | NaAl(SO₄)₂·12H₂O | Common coagulant; less expensive; effective in various applications. |

| Aluminum Lithium Sulfate | LiAl(SO₄)₂·12H₂O | Less common; lithium provides unique properties for specialized applications. |

| Aluminum Rubidium Sulfate | RbAl(SO₄)₂·12H₂O | Similar structure; rubidium's larger ionic radius affects solubility. |

Case Study 1: Water Purification Efficacy

A study conducted by researchers at a municipal water treatment facility demonstrated the effectiveness of this compound in reducing turbidity levels in drinking water by over 90% within hours of application. The study highlighted its advantages over traditional coagulants like aluminum sulfate, particularly in terms of lower dosage requirements and faster settling times.

Case Study 2: Synthesis Applications

In a laboratory setting, this compound was utilized as a catalyst for the oxidation of sulfur dioxide in industrial processes. The results indicated an increase in reaction efficiency by approximately 25% compared to conventional catalysts, showcasing its potential for enhancing industrial chemical reactions.

Propriétés

IUPAC Name |

aluminum;cesium;disulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Cs.2H2O4S/c;;2*1-5(2,3)4/h;;2*(H2,1,2,3,4)/q+3;+1;;/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAMACNQEYDINL-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

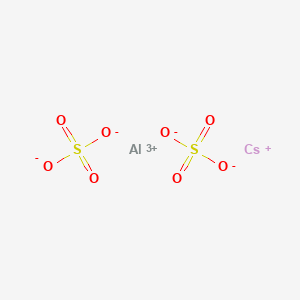

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Cs+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlCsO8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065744 | |

| Record name | Sulfuric acid, aluminum cesium salt (2:1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14284-36-7, 7784-17-0 | |

| Record name | Aluminum cesium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014284367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, aluminum cesium salt (2:1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, aluminum cesium salt (2:1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium caesium bis(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminium caesium bis(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALUMINUM CESIUM SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O516Z663M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.